2-(Ethylsulfonyl)ethanol
Overview
Description
2-(Ethylsulfonyl)ethanol, also known as Ethylsulfonylethyl alcohol, is a chemical compound with the molecular formula C4H10O3S . It is a colorless crystal that is soluble in water and common organic solvents . It is also hygroscopic .
Synthesis Analysis
The synthesis of 2-(Ethylsulfonyl)ethanol involves the preparation from 2-(ethylthio)ethanol and hydrogen peroxide . This process was first documented by W. M. Lee and L. P. Muller in 1957 .Molecular Structure Analysis
The molecular weight of 2-(Ethylsulfonyl)ethanol is 138.19 g/mol . The InChI representation of the molecule is InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCS(=O)(=O)CCO .Physical And Chemical Properties Analysis
2-(Ethylsulfonyl)ethanol has a molecular weight of 138.19 g/mol . It is a hygroscopic crystal that is soluble in water and common organic solvents . It has a melting point of 46°C, a boiling point of 153°C at 2.5 pressure, and a flash point of 188°C .Scientific Research Applications
Biomarker Analysis in Alcohol Consumption
2-(Ethylsulfonyl)ethanol, as a component of ethyl sulfate (EtS), plays a significant role in biomarker analysis for alcohol consumption. EtS, along with ethyl glucuronide (EtG), is used in forensic and clinical settings to monitor alcohol intake. These markers are valuable due to their ability to reflect recent alcohol consumption and are essential for understanding individual variations in alcohol metabolism. Studies have shown that EtS is a reliable marker for ethanol consumption, particularly in postmortem human blood samples, where it demonstrates significant stability (Liu et al., 2018), (Wurst et al., 2006).
Catalytic Reactions in Ethanol Dehydration
2-(Ethylsulfonyl)ethanol is relevant in catalytic reactions, particularly in ethanol dehydration processes. It contributes to enhancing ethanol conversion and ethylene selectivity, which is crucial for various industrial applications. For instance, the use of 12-Tungstophosporic acid as a catalyst in ethanol dehydration reactions has shown remarkable improvements in conversion and selectivity compared to traditional methods (Song et al., 1991).
Non-Oxidative Ethanol Metabolism Studies
Research into non-oxidative pathways of ethanol metabolism, where 2-(Ethylsulfonyl)ethanol is a metabolite, provides insights into the alternative pathways for ethanol breakdown in the human body. This area of study is essential for understanding various aspects of alcohol metabolism and its implications on human health. Enzymes such as uridine diphospho-glucuronosyltransferase (UGT) and sulfotransferase (SULT) are involved in these non-oxidative pathways, producing EtG and EtS as markers of alcohol consumption (Hugbart et al., 2020).
Environmental Applications
In environmental science, the study of 2-(Ethylsulfonyl)ethanol is relevant in understanding the atmospheric presence and impact of certain fluorinated chemicals, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs). These compounds are precursors to perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonate (PFOS), which have significant environmental and health implications (Shoeib et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-ethylsulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDRJPZYNGSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199296 | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)ethanol | |
CAS RN |
513-12-2 | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 513-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(ETHYLSULFONYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YYW1049K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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